molecular formula C7H8BNO5 B14034275 (2-(Hydroxymethyl)-5-nitrophenyl)boronic acid

(2-(Hydroxymethyl)-5-nitrophenyl)boronic acid

Cat. No.: B14034275
M. Wt: 196.96 g/mol
InChI Key: IAKSJAQZNWCDDH-UHFFFAOYSA-N
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Description

(2-Hydroxymethyl-5-nitro)benzeneboronic acid is a boronic acid derivative with the molecular formula C7H8BNO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxymethyl-5-nitro)benzeneboronic acid typically involves the reaction of 2-nitrobenzyl alcohol with boronic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed borylation reaction, where the nitro group is reduced, and the boronic acid group is introduced .

Industrial Production Methods

Industrial production of (2-Hydroxymethyl-5-nitro)benzeneboronic acid may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxymethyl-5-nitro)benzeneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Hydroxymethyl-5-nitro)benzeneboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxymethyl-5-nitro)benzeneboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The nitro group can undergo reduction to form amino derivatives, which may further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethyl-5-aminophenylboronic acid: Similar structure but with an amino group instead of a nitro group.

    2-Hydroxymethyl-5-nitrophenylboronic acid: A closely related compound with slight structural variations.

Uniqueness

(2-Hydroxymethyl-5-nitro)benzeneboronic acid is unique due to its combination of a hydroxymethyl group, a nitro group, and a boronic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H8BNO5

Molecular Weight

196.96 g/mol

IUPAC Name

[2-(hydroxymethyl)-5-nitrophenyl]boronic acid

InChI

InChI=1S/C7H8BNO5/c10-4-5-1-2-6(9(13)14)3-7(5)8(11)12/h1-3,10-12H,4H2

InChI Key

IAKSJAQZNWCDDH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)[N+](=O)[O-])CO)(O)O

Origin of Product

United States

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